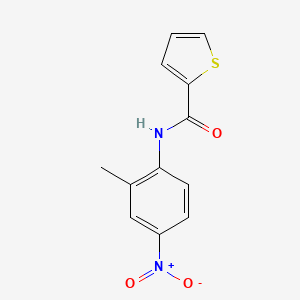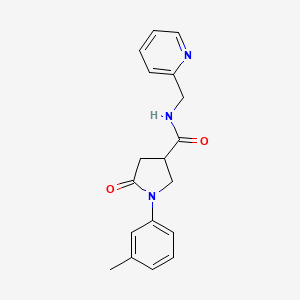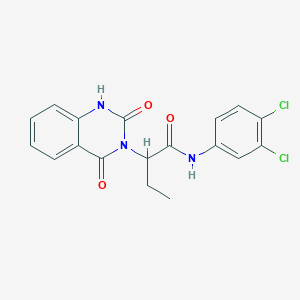![molecular formula C19H15N5O B11021189 7-(furan-2-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11021189.png)
7-(furan-2-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-(2-FURYL)-2-[2-(1H-INDOL-3-YL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of indole and furan moieties in the structure suggests that this compound might exhibit interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2-FURYL)-2-[2-(1H-INDOL-3-YL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” typically involves multi-step organic reactions. A common approach might include:
Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the indole moiety: This step might involve coupling reactions such as Suzuki or Heck coupling.
Incorporation of the furan ring: This could be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the indole or furan rings.
Reduction: Reduction reactions could be used to modify the functional groups present in the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions might be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of quinones, while reduction could yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
The biological applications might include its use as a probe to study biochemical pathways or as a lead compound in drug discovery.
Medicine
In medicine, the compound might exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects. Further research would be needed to confirm these activities.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “7-(2-FURYL)-2-[2-(1H-INDOL-3-YL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The indole and furan rings could play a crucial role in binding to these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(2-FURYL)-2-[2-(1H-INDOL-3-YL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 7-(2-THIENYL)-2-[2-(1H-INDOL-3-YL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 7-(2-PYRIDYL)-2-[2-(1H-INDOL-3-YL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Uniqueness
The uniqueness of “7-(2-FURYL)-2-[2-(1H-INDOL-3-YL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” lies in its specific combination of functional groups and aromatic rings, which might confer unique biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C19H15N5O |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
7-(furan-2-yl)-2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H15N5O/c1-2-5-15-14(4-1)13(12-21-15)7-8-18-22-19-20-10-9-16(24(19)23-18)17-6-3-11-25-17/h1-6,9-12,21H,7-8H2 |
Clave InChI |
RBPDQLAVTAWWKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCC3=NN4C(=CC=NC4=N3)C5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(phenylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11021107.png)
![6-(2-fluoro-4-methoxyphenyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B11021114.png)

![Propyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B11021132.png)
![3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11021142.png)
![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-3-carboxamide](/img/structure/B11021145.png)


![N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11021159.png)


![N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B11021171.png)

![N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11021183.png)
